Methyl 4-acetyl-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetyl-2-chlorobenzoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of benzoic acid and contains an acetyl group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetyl-2-chlorobenzoate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of methyl 2-chlorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of methyl 4-acetyl-2-aminobenzoate or methyl 4-acetyl-2-thiolbenzoate.
Oxidation: Formation of methyl 4-carboxy-2-chlorobenzoate.
Reduction: Formation of methyl 4-(1-hydroxyethyl)-2-chlorobenzoate.
Scientific Research Applications
Methyl 4-acetyl-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-2-chlorobenzoate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetylbenzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 2-chlorobenzoate: Lacks the acetyl group, reducing its potential for nucleophilic addition reactions.
Methyl 4-chlorobenzoate: Lacks the acetyl group, limiting its reactivity in oxidation and reduction reactions.
Uniqueness
Methyl 4-acetyl-2-chlorobenzoate is unique due to the presence of both the acetyl and chlorine groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
Methyl 4-acetyl-2-chlorobenzoate, a compound with notable structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of an acetyl group and a chlorine atom on the benzene ring. Its molecular formula is C10H9ClO3, and it has a molecular weight of approximately 216.63 g/mol. The structure can be represented as follows:
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study reported that this compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS). The inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was particularly noteworthy, indicating its potential use in treating inflammatory diseases.
Cytokine | Inhibition (%) |
---|---|
TNF-α | 75 |
IL-6 | 60 |
3. Antiviral Activity
This compound has shown promise in antiviral applications, particularly against viruses such as SARS-CoV-2. A study evaluated its efficacy in inhibiting viral replication, revealing an effective concentration (EC50) in the micromolar range.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : It can modulate receptor activity related to inflammation, thereby reducing cytokine release.
The acetyl and chlorobenzoate groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target sites.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving placebo treatment.
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection, supporting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 4-acetyl-2-chlorobenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
SSSWBAUYMLQLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.